
1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group at the first position, two fluorine atoms at the third and fourth positions, and a carboxylic acid group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organolithium and Grignard reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring.
Aplicaciones Científicas De Investigación
1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may be investigated for its interactions with biological targets and its effects on cellular processes.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its structural features may confer specific biological activities that are beneficial in treating various diseases.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.
Mecanismo De Acción
The mechanism by which 1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
- tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate
- tert-Butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
These compounds share structural similarities but differ in their functional groups and substitution patterns. The presence of fluorine atoms in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, distinguishing it from its analogs.
Propiedades
Número CAS |
92236-88-9 |
|---|---|
Fórmula molecular |
C9H11F2NO2 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
1-tert-butyl-3,4-difluoropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H11F2NO2/c1-9(2,3)12-4-5(10)6(11)7(12)8(13)14/h4H,1-3H3,(H,13,14) |
Clave InChI |
BWSPTMIYRQUEQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=C(C(=C1C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)
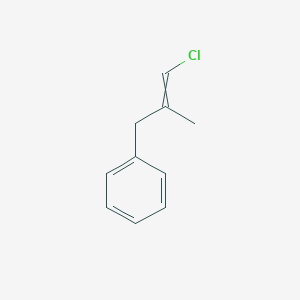
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)
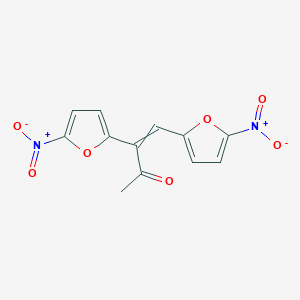

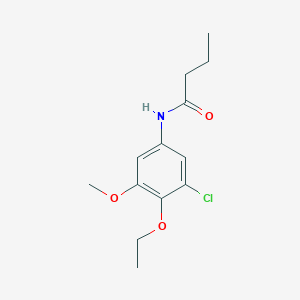
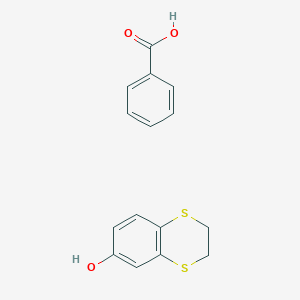
![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
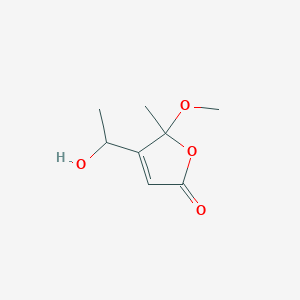
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
